4-(6-(Tributylstannyl)pyridin-2-yl)morpholine
Overview
Description
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a chemical compound with the molecular formula C21H38N2OSn and a molecular weight of 453.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tributylstannyl group and a morpholine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine typically involves the reaction of 6-bromopyridin-2-ylmorpholine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyridine oxide using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-(Tributylstannyl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds through cross-coupling reactions.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug discovery.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine involves its ability to participate in cross-coupling reactions, where the tributylstannyl group acts as a leaving group. The palladium catalyst facilitates the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction .
Comparison with Similar Compounds
Similar compounds to 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine include:
4-(6-(Trimethylstannyl)pyridin-2-yl)morpholine: This compound has a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and applications.
4-(6-(Triethylstannyl)pyridin-2-yl)morpholine:
4-(6-(Triphenylstannyl)pyridin-2-yl)morpholine: The triphenylstannyl group provides unique steric and electronic effects, making this compound suitable for specific reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERBIPTTICDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594500 | |
Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-24-6 | |
Record name | 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869901-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.